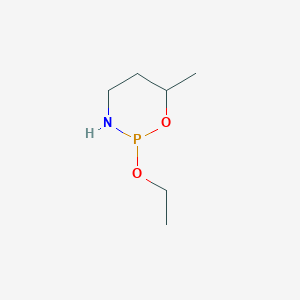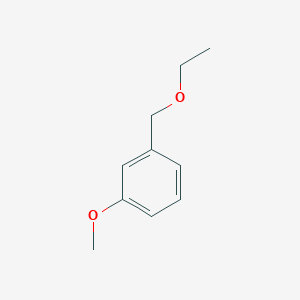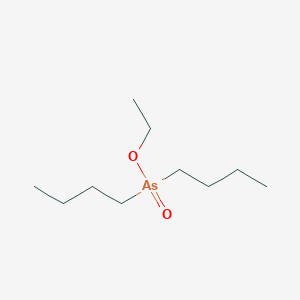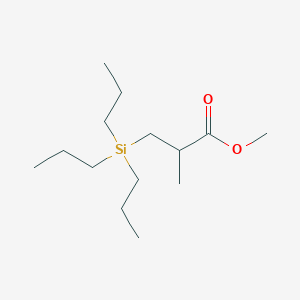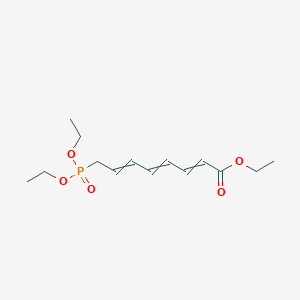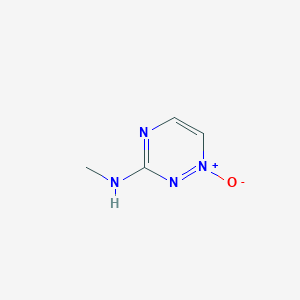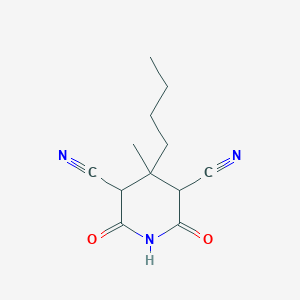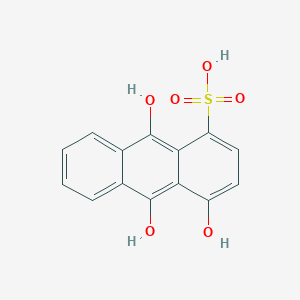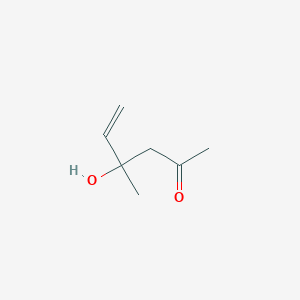
4-Hydroxy-4-methylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O2. It is a ketone with a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methylhex-5-en-2-one can be achieved through several methods. One common approach involves the Claisen rearrangement of β-methylcinnamyl alcohols with 2-methoxypropene, followed by acid-catalyzed thermal rearrangement . This method provides a straightforward route to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylhex-5-en-2-one or 4-methylhex-5-enoic acid.
Reduction: Formation of 4-hydroxy-4-methylhexan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-4-methylhex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methylhex-5-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methylhex-3-en-2-one
- 4-Hydroxy-4-methylhex-5-ynoic acid
- 4-Hydroxy-4-methylhex-3-en-5-ynoic acid
Uniqueness
4-Hydroxy-4-methylhex-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its hydroxyl group, double bond, and ketone functionality make it a versatile compound for various applications, distinguishing it from similar compounds .
Properties
CAS No. |
63406-14-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-4-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(3,9)5-6(2)8/h4,9H,1,5H2,2-3H3 |
InChI Key |
KPHGYJYPXDUVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


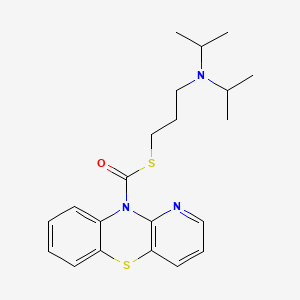
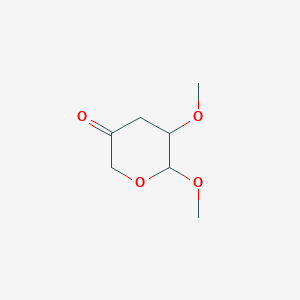
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
